1-Acetyl-4,6,8-trimethylazulene

Beschreibung

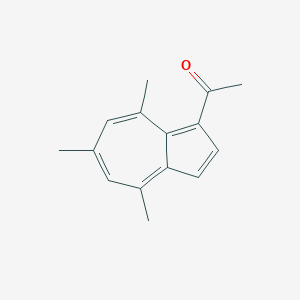

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16O |

|---|---|

Molekulargewicht |

212.29 g/mol |

IUPAC-Name |

1-(4,6,8-trimethylazulen-1-yl)ethanone |

InChI |

InChI=1S/C15H16O/c1-9-7-10(2)13-5-6-14(12(4)16)15(13)11(3)8-9/h5-8H,1-4H3 |

InChI-Schlüssel |

JUOAKPCWAPSQLK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |

Kanonische SMILES |

CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Acetyl 4,6,8 Trimethylazulene

Established Reaction Pathways for 1-Acetyl-4,6,8-trimethylazulene Synthesis

The introduction of the acetyl group at the C1 position of the 4,6,8-trimethylazulene (B1196119) scaffold is typically accomplished through electrophilic substitution, a characteristic reaction of the electron-rich five-membered ring of the azulene (B44059) system.

Acylation Reactions of 4,6,8-Trimethylazulene

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of the parent 4,6,8-trimethylazulene. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating the azulene precursor with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. wikipedia.org

The mechanism begins with the activation of the acylating agent by the Lewis acid (e.g., aluminum trichloride, AlCl₃) to generate a highly electrophilic acylium ion. The π-system of the azulene's five-membered ring then acts as a nucleophile, attacking the acylium ion. Due to the electronic properties of the azulene core, this attack occurs with high regioselectivity at the C1 (and C3) positions. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the 1-acetylated product. sigmaaldrich.com Because the resulting ketone product can form a stable complex with the Lewis acid, stoichiometric amounts of the catalyst are often required. wikipedia.orgorganic-chemistry.org

| Reactant | Acylating Agent | Lewis Acid Catalyst | Solvent | Product |

|---|---|---|---|---|

| 4,6,8-Trimethylazulene | Acetyl Chloride (CH₃COCl) | Aluminum Trichloride (AlCl₃) | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | This compound |

| 4,6,8-Trimethylazulene | Acetic Anhydride ((CH₃CO)₂O) | Aluminum Trichloride (AlCl₃) | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | This compound |

Derivations from 1-Formyl-4,6,8-trimethylazulene

An alternative, though less direct, pathway to this compound involves the chemical modification of a related precursor, 1-formyl-4,6,8-trimethylazulene. This multi-step approach leverages the reactivity of the aldehyde functional group.

The synthesis would proceed via a two-step sequence:

Nucleophilic Addition: The formyl group is first treated with a methyl-organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. This reaction results in the nucleophilic addition of a methyl group to the carbonyl carbon, forming a secondary alcohol intermediate upon aqueous workup.

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone (this compound). Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol can be employed for this transformation, providing the final product.

Approaches for the Synthesis of Key Azulene Precursors

The availability of the starting material, 4,6,8-trimethylazulene, is paramount. Its synthesis is a classic example of constructing the unique bicyclo[5.3.0]decapentaene system.

Hafner-Type Syntheses of Azulene Scaffolds

The Ziegler-Hafner azulene synthesis is a versatile and widely recognized method for preparing substituted azulenes, and it is the principal method used for synthesizing 4,6,8-trimethylazulene. orgsyn.orgmdpi.com This approach involves the condensation of a cyclopentadienyl (B1206354) anion with a pyrylium (B1242799) salt. wikipedia.org

| Component | Chemical Name | Role |

|---|---|---|

| Five-membered ring precursor | Cyclopentadienylsodium | Nucleophile |

| Seven-membered ring precursor | 2,4,6-Trimethylpyrylium perchlorate | Electrophile |

Strategies for Regioselective Methylation and Functionalization of Azulene Cores

The regiochemistry of azulene functionalization is a critical aspect of its chemistry. Electrophilic substitutions, such as acylation or halogenation, preferentially occur at the 1- and 3-positions of the five-membered ring. researchgate.net This inherent reactivity makes the direct methylation of an unsubstituted azulene core to achieve the 4,6,8-substitution pattern difficult.

Therefore, strategies like the Hafner synthesis are essential as they build the azulene skeleton with the desired substituents already in place on the seven-membered ring. orgsyn.org This "bottom-up" approach circumvents the regioselectivity challenges of "top-down" functionalization. More advanced transition metal-catalyzed C-H functionalization reactions are being developed, which can offer alternative regioselectivities, but the Hafner method remains the classic and established route for precursors like 4,6,8-trimethylazulene. researchgate.netnih.gov

Advanced Synthetic Techniques and Green Chemistry Principles in Azulene Synthesis

Modern organic synthesis emphasizes the development of more efficient, sustainable, and environmentally benign methods. These principles are increasingly being applied to the synthesis of complex molecules like azulenes.

In the context of azulene synthesis, advanced techniques focus on improving reaction efficiency and reducing waste. This includes:

Catalytic Reactions: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Transition-metal catalysis, for instance, has been employed for the C-H functionalization and cross-coupling of azulenes, allowing for the construction of complex derivatives with high selectivity. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are particularly noteworthy in the functionalization of the azulene scaffold. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly reduce solvent use and waste generation. Gold-catalyzed one-pot reactions have been developed for the synthesis of certain azulene derivatives. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Cycloaddition reactions, which are sometimes used to construct the azulene framework, often exhibit high atom economy.

Applying Green Chemistry principles involves a broader assessment of the synthetic process: yale.eduresearchgate.net

Safer Solvents: Efforts are made to replace hazardous solvents with greener alternatives. skpharmteco.com This involves choosing solvents with lower toxicity, reduced environmental impact, and improved safety profiles. skpharmteco.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The development of highly active catalysts can enable reactions to proceed under milder conditions.

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications reduces the number of synthetic steps and the amount of waste generated. yale.edu

While the classic Hafner and Friedel-Crafts reactions remain foundational for producing this compound, ongoing research into catalytic and one-pot procedures for azulene synthesis promises to provide more sustainable and efficient routes to this and related compounds in the future. researchgate.netmpg.de

Elucidation of Molecular Structure and Electronic Configuration of 1 Acetyl 4,6,8 Trimethylazulene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 1-acetyl-4,6,8-trimethylazulene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be constructed.

¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The electron-withdrawing nature of the acetyl group at the C1 position significantly influences the chemical shifts of the nuclei in the five-membered ring, while the electron-donating methyl groups affect the seven-membered ring.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the azulene (B44059) core, the three methyl groups on the seven-membered ring, and the acetyl methyl group. The protons on the five-membered ring (H2 and H3) and the seven-membered ring (H5 and H7) would appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern. The methyl protons at C4, C6, and C8, along with the acetyl methyl protons, would appear in the upfield region.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The carbonyl carbon of the acetyl group is characteristically downfield-shifted. The quaternary carbons and the protonated carbons of the azulene skeleton can be distinguished, often with the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following is a representative table illustrating the type of data obtained. Specific experimental values were not available in the searched literature.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Expected δ (ppm) | Atom | Expected δ (ppm) |

| H2 | Aromatic Region | C1 | Aromatic Region |

| H3 | Aromatic Region | C2 | Aromatic Region |

| H5 | Aromatic Region | C3 | Aromatic Region |

| H7 | Aromatic Region | C3a | Aromatic Region |

| 4-CH₃ | Upfield Region | C4 | Aromatic Region |

| 6-CH₃ | Upfield Region | C5 | Aromatic Region |

| 8-CH₃ | Upfield Region | C6 | Aromatic Region |

| COCH₃ | Upfield Region | C7 | Aromatic Region |

| C8 | Aromatic Region | ||

| C8a | Aromatic Region | ||

| 4-CH₃ | Upfield Region | ||

| 6-CH₃ | Upfield Region | ||

| 8-CH₃ | Upfield Region | ||

| CO CH₃ | Carbonyl Region |

The bond connecting the acetyl group to the azulene ring possesses a partial double-bond character, which can lead to restricted rotation. Variable-temperature (VT) NMR spectroscopy is the primary method for investigating such dynamic processes. nih.gov At low temperatures, the rotation around the C1-C(O) bond may become slow on the NMR timescale, potentially leading to the observation of distinct conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc). nih.gov

From the coalescence temperature and the frequency difference between the signals of the rotamers at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides quantitative insight into the conformational stability of the acetyl group relative to the azulene plane. Similar studies on related azulene derivatives have successfully quantified these rotational dynamics.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for a complex molecule like this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the protons on the five-membered ring (H2-H3) and the seven-membered ring (H5 and H7, if coupled).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the carbonyl carbon would show correlations to the acetyl methyl protons and to protons on the azulene ring (H2), confirming the placement of the acetyl group.

Together, these 2D NMR techniques provide a robust and definitive structural elucidation of the molecule. ceon.rs

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₆O), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 212.29 g/mol by detecting the molecular ion peak [M]⁺ at m/z 212.1201.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that helps to confirm the structure. Plausible fragmentation pathways for this compound include:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the acetyl group to form a stable acylium ion [M-15]⁺ at m/z 197.

Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion to yield a fragment at m/z 169 [M-15-28]⁺.

Loss of Acetyl Radical: Cleavage of the entire acetyl group (•COCH₃) to give a fragment corresponding to the trimethylazulene cation at m/z 169 [M-43]⁺.

These characteristic fragmentation patterns, when analyzed, provide strong evidence for the presence and location of the acetyl substituent on the trimethylazulene core. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: This table represents plausible fragmentation based on chemical principles. Specific experimental data was not available in the searched literature.)

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 212 | [C₁₅H₁₆O]⁺ (Molecular Ion) | - |

| 197 | [C₁₄H₁₃O]⁺ | •CH₃ |

X-ray Crystallography and Solid-State Structural Analysis, including Polymorphism

Furthermore, the conditions of crystallization (e.g., solvent, temperature) can sometimes lead to the formation of different crystal packing arrangements, a phenomenon known as polymorphism. Different polymorphs of a compound can exhibit distinct physical properties. While no specific crystallographic data or studies on the polymorphism of this compound are currently available in the searched literature, techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be employed to identify and characterize any potential polymorphic forms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

The unique electronic structure of the azulene core, arising from the fusion of a five- and seven-membered ring, endows its derivatives with distinctive optical properties.

UV-Visible (UV-Vis) Spectroscopy: Azulene and its derivatives are known for their intense color, a result of strong electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands. The S₀ → S₁ transition typically appears at long wavelengths (in the visible range), which is responsible for the compound's blue or violet color. The more intense S₀ → S₂ transition occurs at higher energy (in the UV region). The positions and intensities of these absorption maxima (λ_max_) are sensitive to the substituents on the azulene ring.

Fluorescence Spectroscopy: A remarkable feature of many azulene derivatives is their violation of Kasha's rule, which states that fluorescence should occur from the lowest excited singlet state (S₁). Instead, azulenes often exhibit anomalous fluorescence from the second excited singlet state (S₂ → S₀). This unusual behavior is a topic of significant research interest. Fluorescence spectroscopy would be used to measure the emission spectrum of this compound, determining its emission maxima and quantum yield, which are key parameters for assessing its potential in optoelectronic applications such as organic light-emitting diodes (OLEDs).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

A comprehensive search of scientific literature and spectral databases reveals a notable absence of specific, detailed experimental or theoretical studies on the Infrared (IR) and Raman spectra of this compound. While the synthesis and some chemical properties of this compound are documented, dedicated vibrational analysis, including peak assignments and detailed spectral interpretation, is not publicly available.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful, non-destructive method for identifying functional groups and providing a unique "molecular fingerprint." In the case of this compound, such an analysis would offer significant insights into its molecular structure and bonding.

Expected Vibrational Modes

Although specific data is unavailable, a theoretical analysis based on the known vibrational modes of its constituent parts—the 4,6,8-trimethylazulene (B1196119) core and the acetyl group—can provide an educated estimation of the expected spectral features.

The spectrum can be conceptually divided into several regions:

C-H Stretching Region (approx. 3100-2850 cm⁻¹): This region would feature bands arising from the stretching vibrations of the aromatic C-H bonds on the azulene ring and the aliphatic C-H bonds of the three methyl groups and the acetyl methyl group.

Carbonyl (C=O) Stretching Region (approx. 1700-1650 cm⁻¹): A strong, characteristic absorption band for the C=O stretch of the acetyl group is expected in this region in the IR spectrum. Its exact position would be influenced by conjugation with the electron-rich azulene ring.

Aromatic C=C Stretching Region (approx. 1600-1400 cm⁻¹): Multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the five- and seven-membered azulene rings would appear here. These are typically strong in both IR and Raman spectra.

Comparative Analysis with 4,6,8-trimethylazulene

The available infrared spectrum of the precursor, 4,6,8-trimethylazulene, provides a baseline for comparison. The spectrum of this compound would be expected to show many of the same bands associated with the trimethylated azulene core. However, the introduction of the acetyl group at the 1-position would introduce new, distinct vibrational modes, most notably the strong C=O stretching band. Furthermore, the electron-withdrawing nature of the acetyl group would induce shifts in the frequencies of the azulene ring's vibrational modes compared to the parent molecule.

Data Tables

Without experimental or computational data, it is not possible to provide interactive data tables of the vibrational frequencies and their assignments for this compound. The generation of such data would require either experimental measurement of the IR and Raman spectra or sophisticated quantum chemical calculations.

Theoretical and Computational Investigations of 1 Acetyl 4,6,8 Trimethylazulene

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are powerful tools for understanding the electronic structure and charge distribution within a molecule. researchgate.net For 1-acetyl-4,6,8-trimethylazulene, these calculations reveal a complex interplay between the azulene (B44059) core and the acetyl substituent.

The azulene framework, a non-benzenoid aromatic hydrocarbon, consists of a fused five-membered and seven-membered ring system. This inherent asymmetry leads to a non-uniform distribution of electron density. Theoretical studies, often employing density functional theory (DFT), show that the five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. This charge separation is a key feature of the azulene core.

The introduction of an acetyl group at the 1-position, which is on the five-membered ring, further influences this charge distribution. The acetyl group is electron-withdrawing, and its presence alters the reactivity and stability of the molecule compared to unsubstituted 4,6,8-trimethylazulene (B1196119).

Key Findings from Quantum Chemical Calculations:

Charge Distribution: Calculations of Mulliken charges, or other charge partitioning schemes, consistently show a significant negative charge accumulation on the oxygen atom of the acetyl group due to its high electronegativity. saarj.com The carbon atoms of the azulene rings exhibit a pattern of alternating charges, reflecting the π-electron delocalization. saarj.com

Electronic Structure: The electronic structure of this compound can be described by its molecular orbitals. nih.gov Calculations provide information on the energies and compositions of these orbitals, which are crucial for understanding the molecule's spectroscopic properties and reactivity. nih.gov

Aromaticity Criteria and Non-Benzenoid Character Analysis

Azulene and its derivatives are classic examples of non-benzenoid aromatic compounds. ddugu.ac.in Unlike benzene, which has a uniform distribution of π-electrons, azulene's aromaticity is more complex. Theoretical methods are essential for quantifying the aromatic character of the individual rings and the molecule as a whole.

Aromaticity Indices:

Several computational metrics are used to assess aromaticity:

Hückel's Rule: Azulene, with 10 π-electrons, formally obeys Hückel's rule (4n+2 π-electrons, where n=2). However, this simple rule does not fully capture the nuances of its electronic structure.

Nucleus-Independent Chemical Shift (NICS): NICS calculations are a popular method for evaluating the magnetic criterion of aromaticity. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). For azulene, NICS calculations typically show that the five-membered ring is aromatic, and the seven-membered ring is also aromatic, though to a lesser extent.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, which evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values close to 1 indicate high aromaticity.

These theoretical analyses confirm the non-benzenoid aromatic character of this compound, highlighting the distinct electronic nature of the five- and seven-membered rings.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO, LUMO, and Reactivity:

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The LUMO is the innermost orbital without electrons and is associated with the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational studies show that the HOMO is primarily localized on the azulene ring system, particularly the electron-rich five-membered ring. The LUMO, on the other hand, often has significant contributions from the acetyl group, reflecting its electron-withdrawing nature.

The distribution of these frontier orbitals is crucial for predicting how the molecule will react with electrophiles and nucleophiles. For instance, electrophilic attack is predicted to occur at positions where the HOMO has the largest electron density, which is typically the C1 and C3 positions of the five-membered ring. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful means to investigate the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

Examples of Modeled Reactions:

Electrophilic Substitution: The mechanism of electrophilic substitution reactions, such as acylation or halogenation, can be modeled to understand the regioselectivity observed in experiments. These models can confirm why substitution occurs preferentially at the 1- and 3-positions of the azulene nucleus.

Cycloaddition Reactions: The participation of azulene derivatives in cycloaddition reactions can be studied computationally. FMO theory is often used in conjunction with these models to explain the stereochemical and regiochemical outcomes of these reactions. slideshare.netimperial.ac.uk

Oxidation and Reduction: The electrochemical behavior of this compound, including its oxidation and reduction potentials, can be correlated with its electronic structure through computational models. researchgate.net

These computational studies not only explain experimental observations but can also predict the feasibility of new reactions and the properties of yet-to-be-synthesized derivatives.

Structure-Property Relationships Derived from Theoretical Data

For this compound, theoretical data can be used to correlate its structure with a range of properties:

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant charge separation and polarity. |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to its ionization potential and nucleophilicity. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to its electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ~ 3.5 - 4.5 eV | Indicates its kinetic stability and electronic transition energies. researchgate.net |

| Mulliken Charge on Carbonyl Oxygen | ~ -0.5 to -0.6 e | Highlights the electron-withdrawing nature of the acetyl group. saarj.com |

These calculated values, while dependent on the level of theory and basis set used, provide valuable qualitative and quantitative insights. For example, the large dipole moment is a direct consequence of the non-uniform charge distribution in the azulene core. The HOMO-LUMO gap can be related to the color of the compound and its reactivity. researchgate.net By comparing these calculated properties with those of other azulene derivatives, it is possible to build predictive models for designing new molecules with desired electronic and optical properties. saarj.comresearchgate.net

Chemical Reactivity and Derivatization Studies of 1 Acetyl 4,6,8 Trimethylazulene

Electrophilic Aromatic Substitution Reactions at the Azulene (B44059) Core

The azulene ring system is known to be highly reactive towards electrophiles, with substitution preferentially occurring at the 1 and 3-positions of the five-membered ring. The presence of an acetyl group at the 1-position, being an electron-withdrawing group, is expected to deactivate the azulene nucleus towards further electrophilic attack, yet such reactions remain feasible under appropriate conditions.

Acylation and Sulfonation Reactions

Acylation of the parent 4,6,8-trimethylazulene (B1196119) is a common method to synthesize 1-acetyl-4,6,8-trimethylazulene. This is typically achieved through Friedel-Crafts acylation, for instance, by reacting 1-formyl-4,6,8-trimethylazulene with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) . The high reactivity of the azulene core allows for acylation to proceed readily at the 1-position.

Sulfonation of azulene derivatives has also been investigated. Studies on the sulfonation of 4,6,8-trimethylazulene have shown that the reaction with sulfur trioxide (SO₃) can lead to the formation of stable σ-complexes researchgate.net. The reaction of azulenes with SO₃ in solvents like dioxane or nitromethane (B149229) typically results in sulfonation at the 1- and/or 3-positions researchgate.net. For this compound, while the acetyl group at the 1-position deactivates this site, electrophilic attack would be directed to the next most activated position, which is the 3-position.

Regioselectivity in Electrophilic Attack

Electrophilic aromatic substitution on the azulene core is highly regioselective. The electron-rich nature of the five-membered ring directs electrophiles to the 1 and 3-positions. In the case of 4,6,8-trimethylazulene, these positions are the most nucleophilic and therefore the primary sites of attack. The introduction of an acetyl group at the 1-position deactivates the ring, particularly at the 1 and 3-positions, through its electron-withdrawing resonance and inductive effects. Consequently, any further electrophilic substitution on this compound would be expected to occur at the 3-position, the other activated site on the five-membered ring. Other electrophilic reactions, such as the Vilsmeier-Haack reaction (formylation), have been shown to proceed on the azulene nucleus, further demonstrating the propensity for electrophilic attack at the 1 and 3-positions mdpi.com.

Nucleophilic Reactions and Additions

The chemical reactivity of this compound is not limited to electrophilic substitution on the azulene core. The substituents on the ring, namely the acetyl and methyl groups, also serve as sites for various nucleophilic reactions and additions.

Nucleophilic Substitution at Methyl Groups (e.g., Condensation Reactions)

The methyl groups at the 4, 6, and 8-positions of the seven-membered ring are susceptible to condensation reactions with carbonyl compounds. This reactivity is a consequence of the acidity of the protons on these methyl groups, which can be abstracted by a base to form a carbanionic intermediate that then acts as a nucleophile. It has been demonstrated that 4,6,8-trimethylazulene undergoes condensation with thiophene-2-carbaldehyde, leading to the formation of mono-, bis-, and tris-vinyl azulene derivatives mdpi.com. Similarly, condensation reactions with other aldehydes are also known to occur . An attempted acylation of trimethylazulene has been reported to result in a condensation product in high yield mdpi.com. These findings suggest that the methyl groups of this compound are also reactive towards condensation with various electrophiles.

| Reactant | Condensation Partner | Product Type | Reference |

| 4,6,8-Trimethylazulene | Thiophene-2-carbaldehyde | Mono-, bis-, and tris-vinyl azulenes | mdpi.com |

| 4,6,8-Trimethylazulene | Ferrocen-2-yl ketones | NLO-active condensation products | mdpi.com |

| This compound | Active methylene (B1212753) compounds | New azulene derivatives |

Reactions with Organometallic Reagents

The acetyl group at the 1-position is a prime site for nucleophilic attack by organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions typically involve the addition of the organometallic reagent to the carbonyl carbon of the acetyl group, leading to the formation of a tertiary alcohol upon workup. For a related compound, 1-formyl-4,6,8-trimethylazulene, the reaction with methylmagnesium iodide (a Grignard reagent) has been used as a synthetic route . This indicates that the acetyl group in this compound would readily react with organometallic reagents to afford the corresponding tertiary alcohol derivatives. The general reactivity of Grignard reagents with esters, which proceeds via a double addition mechanism to yield tertiary alcohols, further supports the expected reactivity with the ketone functionality in the title compound masterorganicchemistry.com.

Redox Chemistry and Electrochemical Behavior

The extended π-system of the azulene core endows its derivatives with interesting redox properties. The electrochemical behavior of azulenes is influenced by the nature and position of their substituents.

The electrochemical properties of a derivative of this compound, specifically 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one, have been studied. Chemically modified electrodes were prepared by the irreversible electrooxidation of this compound researchgate.net. This suggests that the this compound moiety can be electrochemically oxidized. The oxidation potential of azulenyl nitrones has been noted, with electronically conjugated systems having lower oxidation potentials google.com.

The autoxidation of 4,6,8-trimethylazulene has been studied, revealing the formation of various oxidation products, including derivatives of 1,5- and 1,7-azulenequinone and 1H-inden-1-one oup.com. This susceptibility to oxidation highlights the redox-active nature of the trimethylazulene core. The electrochemical behavior of other azulene derivatives has also been investigated using techniques like cyclic voltammetry, showing that the redox processes are influenced by the substituents on the azulene skeleton researchgate.netbeilstein-journals.org. The electrochemical reduction of related compounds has also been explored, indicating the potential for both oxidation and reduction of the azulene system researchgate.netlsu.edu.

| Compound/Derivative | Technique/Reaction | Observation | Reference |

| 2-Phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one | Electrooxidation | Formation of chemically modified electrodes | researchgate.net |

| 4,6,8-Trimethylazulene | Autoxidation | Formation of azulenequinones and indenones | oup.com |

| Azulenyl nitrones | Electrochemistry | Oxidation potential is influenced by conjugation | google.com |

| Azulenyl-functionalized terpyridines | Cyclic Voltammetry | Reversible one-electron oxidation/reduction steps | beilstein-journals.org |

Cycloaddition and Pericyclic Reactions

The azulene framework is a versatile participant in a variety of pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. unina.it Its ability to act as either a 2π, 4π, 6π, or even an 8π component allows it to engage in numerous cycloaddition modes, including [4+2], [6+4], and [8+2] pathways. nih.govresearchgate.netd-nb.info

The Diels-Alder, or [4+2] cycloaddition, is a common reaction for conjugated systems. msu.edu In the case of azulenes, the five-membered ring can act as the diene component. However, the reactivity is highly dependent on the substituents. The electron-withdrawing acetyl group at the C1 position of this compound deactivates the five-membered ring, making it a less effective diene in normal electron-demand Diels-Alder reactions. Conversely, this deactivation could enhance its reactivity in inverse-electron-demand scenarios.

Higher-order cycloadditions are a hallmark of azulene chemistry, offering routes to complex polycyclic systems. au.dk The [6+4] cycloaddition, for instance, can occur between the six π-electrons of the seven-membered ring of an azulene and a four π-electron diene. researchgate.netmsu.edu Similarly, azulenes can participate as an 8π component in [8+2] cycloadditions with suitable dienophiles, leading to the formation of bicyclo[5.3.0]azulene derivatives. nih.gov The substitution pattern of this compound would be expected to influence the regiochemistry and stereochemistry of these reactions, governed by the frontier molecular orbital (HOMO-LUMO) interactions between the azulene and the reacting partner. researchgate.net

| Reaction Type | Pi-Electron System (Azulene) | Reacting Partner | Potential Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | 4π (Five-membered ring) | 2π (Dienophile) | Polycyclic adduct |

| [6+4] Cycloaddition | 6π (Seven-membered ring) | 4π (Diene) | Fused ten-membered ring system |

| [8+2] Cycloaddition | 8π (Azulene core) | 2π (Dienophile) | Bicyclo[5.3.0]azulene derivatives |

Advanced Functionalization through Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition metal catalysis provides powerful tools for the selective functionalization of aromatic systems, and palladium-catalyzed cross-coupling reactions are particularly prominent. nobelprize.orgrsc.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide range of functional groups. nobelprize.orgresearchgate.netbeilstein-journals.org

While specific studies on this compound are not extensively documented, the functionalization of the broader azulene family via these methods is established. For instance, palladium-catalyzed Sonogashira coupling of bromoazulenes with terminal alkynes has been successfully employed. mdpi.com Similarly, other cross-coupling reactions have been used to prepare azulene-substituted heterocycles and materials. mdpi.comnih.gov

For this compound, palladium-catalyzed cross-coupling would require prior conversion of a C-H bond to a C-halogen or C-triflate bond at one of the available positions (C2, C3, or C5). The acetyl group at C1 and methyl groups at C4, C6, and C8 direct electrophilic halogenation reagents primarily to the C3 position. Once a derivative such as 3-bromo-1-acetyl-4,6,8-trimethylazulene is synthesized, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions. This approach opens pathways to novel aryl-, vinyl-, or alkynyl-substituted trimethylazulenes, which are difficult to access through classical methods. Radical arylation reactions have also been performed on the parent 4,6,8-trimethylazulene, indicating another potential avenue for C-C bond formation. publish.csiro.au

| Reaction Name | Coupling Partners | Bond Formed | Representative Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid) + Organohalide | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene + Organohalide | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

Oxidation Reactions and Product Characterization

The azulene nucleus is susceptible to oxidation, and this reactivity is profoundly influenced by substituents and reaction conditions. Studies on the autoxidation of the parent 4,6,8-trimethylazulene in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100–120 °C) reveal a complex array of products. oup.comoup.com These investigations provide a strong model for predicting the oxidative behavior of this compound.

The autoxidation of 4,6,8-trimethylazulene yields a multitude of products arising from oxidation of both the azulene core and the peripheral methyl groups. oup.comoup.com Key product classes include azulenoquinones, inden-1-ones, and derivatives formed from subsequent reactions and rearrangements. oup.com The formation of these compounds suggests that oxidation can proceed via attack on the electron-rich positions of the azulene nucleus, leading to quinone-type structures, or through oxidation of the benzylic positions of the methyl groups. rsc.org

The presence of a 1-acetyl group, an electron-withdrawing substituent, would likely modulate the product distribution by altering the electron density of the azulene rings. researchgate.netlew.ro While the fundamental pathways of methyl group oxidation and ring cleavage are expected to be similar, the relative yields of the various products may differ. For example, the deactivation of the five-membered ring by the acetyl group could potentially favor oxidation pathways involving the seven-membered ring or the methyl substituents. The detailed characterization of the oxidation products from 4,6,8-trimethylazulene was achieved through a combination of chromatographic separation and spectroscopic analysis (NMR, UV, IR, MS). oup.com

| Product Class | Specific Example from 4,6,8-Trimethylazulene Oxidation | Notes |

|---|---|---|

| Azulenoquinones | 4,8-Dimethyl-6-oxo-6H-cyclohepta[c]furan-1-carbaldehyde | Result of oxidation and rearrangement of the azulene core. oup.comoup.com |

| Inden-1-ones | 4,6-Dimethyl-1-oxo-1H-indene-3-carbaldehyde | Formed via oxidative cleavage of the seven-membered ring. oup.comoup.com |

| Dimeric Products | Azulenyl-indanone derivatives | Result from coupling of reactive intermediates. oup.com |

| Side-Chain Oxidation | 1-Formyl-4,6,8-trimethylazulene | Direct oxidation of a methyl group is a known pathway for some azulenes. nih.gov |

Advanced Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Organic Molecule Synthesis

1-Acetyl-4,6,8-trimethylazulene is a versatile precursor for the synthesis of more intricate molecular architectures. The acetyl group and the azulene (B44059) core's reactive positions provide multiple handles for chemists to build upon, leading to novel materials and compounds. ontosight.ai

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.govopenbiotechnologyjournal.com this compound serves as an important starting material for creating specialized PAHs that incorporate the non-benzenoid azulene moiety. The synthesis of these complex structures can be achieved through methods such as selective ring expansion and C-H functionalization reactions. nih.gov For instance, reactions involving diazo compounds catalyzed by copper can lead to ring expansion of the azulene core, effectively building a larger polycyclic system. nih.gov This approach extends the principles of reactions like the Buchner reaction, previously limited to benzenoid compounds, to nonbenzenoid systems like azulene, opening pathways to a wide array of novel 6,7-bicyclic compounds. nih.gov The resulting azulene-embedded PAHs possess unique electronic and photophysical properties distinct from their conventional all-benzenoid counterparts.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are critical materials in organic electronics. mdpi.com The azulene nucleus is an attractive building block for these polymers due to its low HOMO-LUMO gap and inherent electronic properties. beilstein-journals.org this compound can be chemically modified to introduce reactive sites, such as halides or boronic esters, transforming it into a monomer suitable for polymerization reactions like Suzuki or Stille coupling. beilstein-journals.org

The way the azulene unit is connected within the polymer chain (e.g., through the 1,3-positions or 2,6-positions) significantly influences the final properties of the material. beilstein-journals.orgmdpi.com This structural variation allows for fine-tuning of the polymer's electronic characteristics for specific applications. For example, donor-acceptor (D-A) type copolymers have been synthesized using azulene derivatives, exhibiting good thermal stability and solubility, which are crucial for device fabrication. beilstein-journals.org These polymers are promising for use in high-performance semiconducting applications, including transistors and solar cells. mdpi.com

| Polymer ID | Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Optical Energy Gap (eV) |

|---|---|---|---|

| Polymer 69 | 41700 | 3.4 | 1.33 |

| Polymer 71 | 38100 | 2.7 | 1.38 |

| Polymer 72 | 49400 | 3.3 | 1.23 |

Optoelectronic Materials Development

The distinct photophysical properties of azulene derivatives make them prime candidates for the development of new optoelectronic materials. nih.govsmolecule.com These properties stem from the S2→S0 fluorescence, a violation of Kasha's rule, and the significant dipole moment of the azulene core. acs.org

Azulene-containing compounds and polymers have been actively investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgsmolecule.comresearchgate.net The electron-rich nature of the 4,6,8-trimethylazulene (B1196119) framework makes it a suitable component in the active layers of these electronic devices. Conjugated polymers synthesized from azulene monomers have demonstrated charge-carrying capabilities essential for transistor operation. beilstein-journals.orgmdpi.com The ability to tune the HOMO-LUMO gap by modifying the polymer structure allows for the optimization of materials for either hole or electron transport, a key factor in the performance of both OLEDs and OFETs. mdpi.combeilstein-journals.org

Azulenes are known for their intense blue-violet color, a direct consequence of their unique electronic structure. smolecule.com this compound and its derivatives can function as chromophores for novel dyes and pigments. ontosight.ai The acetyl and methyl substituents on the azulene ring modify the electronic distribution and, consequently, the absorption and emission spectra of the molecule. By using this compound as a building block, chemists can synthesize more complex dye molecules where the azulene unit imparts specific color and stability properties. ontosight.ai

Sensor Technologies Based on Electronic and Optical Properties

The sensitivity of the azulene core's electronic and optical properties to its surrounding chemical environment makes it an excellent platform for developing chemical sensors. acs.orgupb.ro Changes in fluorescence, color, or electrochemical potential upon interaction with an analyte can be used as a detection mechanism.

An example of an optical sensor is a fluorescent probe for detecting reactive oxygen species (ROS). acs.org In such a design, an azulene fluorophore is functionalized with a receptor group, such as a boronate ester. When the probe encounters a specific analyte like peroxynitrite, the receptor group reacts, causing a change in the internal charge transfer characteristics of the azulene core. This alteration leads to a distinct and measurable change in the molecule's fluorescence, allowing for the detection of the target species. acs.org

Furthermore, azulene derivatives have shown potential in the design of electrochemical sensors. upb.ro These compounds can be deposited on an electrode surface, often as a polymer film. The resulting modified electrode exhibits specific redox properties that can change in the presence of a target analyte, providing a basis for electrochemical detection. upb.ro

Future Research Directions and Unexplored Avenues for 1 Acetyl 4,6,8 Trimethylazulene

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for 1-Acetyl-4,6,8-trimethylazulene often rely on classical methods like Friedel-Crafts acylation of 4,6,8-trimethylazulene (B1196119). While effective, these methods can sometimes be hampered by multi-step procedures and modest yields. researchgate.net Future research should prioritize the development of more efficient and selective synthetic pathways.

Exploration of Under-Investigated Reactivity Patterns

The reactivity of azulenes is a rich and complex field, and this compound is no exception. While the acetyl group's influence on the azulene (B44059) core is acknowledged, a detailed investigation into its impact on various reaction types is still needed.

Future studies should focus on the following areas:

Reactions at the Acetyl Group: The carbonyl functionality of the acetyl group presents a handle for a variety of transformations. Condensation reactions with active methylene (B1212753) compounds have been reported, but a broader exploration of its reactivity, including reductions, oxidations, and additions of various nucleophiles, could yield a diverse library of new azulene derivatives with potentially interesting properties.

Reactivity of the Azulene Core: The electron-withdrawing nature of the acetyl group modulates the reactivity of both the five- and seven-membered rings. A systematic study of electrophilic and nucleophilic substitution reactions at various positions of the azulene nucleus would provide a deeper understanding of this electronic interplay. For example, investigating reactions like nitration, halogenation, and sulfonation under various conditions could reveal novel reactivity patterns. researchgate.net

Reactions at the Methyl Groups: The methyl groups at positions 4, 6, and 8 also offer sites for functionalization. Research into radical or oxidative functionalization of these methyl groups could lead to the synthesis of more complex and polyfunctionalized azulene derivatives. mdpi.com

Advanced Materials Integration and Performance Optimization

The unique optical and electronic properties of azulene derivatives make them promising candidates for applications in materials science. ontosight.aimdpi.com Future research should focus on integrating this compound into advanced materials and optimizing their performance.

Key areas of exploration include:

Organic Electronics: The inherent dipole moment and tunable electronic properties of azulenes are advantageous for applications in organic electronics. mdpi.com Investigating the performance of this compound and its derivatives as components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is a promising avenue. The acetyl group could play a crucial role in modifying the material's charge transport characteristics and energy levels.

Non-Linear Optics: Azulene derivatives have been investigated for their non-linear optical (NLO) properties. mdpi.com A systematic study of the NLO properties of this compound and related compounds could lead to the development of new materials for applications in optical communications and data storage.

Sensors: The sensitivity of the azulene chromophore to its environment suggests potential applications in chemical sensing. Research could focus on developing sensors based on this compound for the detection of specific analytes, where binding events would lead to a measurable change in the compound's optical or electronic properties.

Synergistic Experimental and Computational Approaches

To accelerate the discovery and development of new applications for this compound, a close integration of experimental and computational methods is essential. researchgate.netsns.it

Future research should employ a synergistic approach:

Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net This can guide experimental efforts by identifying promising synthetic targets and predicting their properties before they are synthesized.

Spectroscopic Characterization and Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can provide detailed insights into the structure, dynamics, and excited-state behavior of these molecules. researchgate.net Combining these experimental data with computational models will lead to a more comprehensive understanding of their fundamental properties.

Materials Simulation: Molecular modeling and simulation techniques can be used to predict the bulk properties of materials incorporating this compound, such as their crystal packing, morphology, and charge transport characteristics. This can aid in the design of materials with optimized performance for specific applications.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, reactivity, and the development of novel advanced materials.

Q & A

Q. What are the established synthetic routes for 1-Acetyl-4,6,8-trimethylazulene and its derivatives?

- Methodological Answer : The compound is synthesized via reduction of this compound using lithium aluminum hydride (LiAlH₄) to yield 1-(1-hydroxyethyl)-4,6,8-trimethylazulene. Alternative routes involve reacting methylmagnesium iodide (MeMgI) with 1-formyl-4,6,8-trimethylazulene. Reaction conditions (solvent, temperature) significantly influence crystallization outcomes, as evidenced by polymorphic forms observed in IR and X-ray diffraction studies .

Q. How can polymorphism in derivatives of this compound be detected and characterized?

- Methodological Answer : Polymorphism is identified using a combination of techniques:

- IR spectroscopy : Compare solid-state vs. solution spectra to detect hydrogen-bonding variations.

- Variable-temperature NMR : Monitor proton environments (e.g., t-butyl groups) to assess rotational barriers and conformational changes.

- X-ray diffraction : Resolve crystal packing differences between polymorphs .

Q. What analytical methods are recommended for structural validation of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and acetyl group integration.

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

- Elemental analysis : Verify purity and stoichiometry .

Advanced Research Questions

Q. How can internal rotational barriers in this compound derivatives be quantified experimentally?

- Methodological Answer : Variable-temperature NMR (e.g., studying t-butyl protons in 1-t-butyl-4,6,8-trimethylazulene) reveals rotational dynamics. At low temperatures, restricted rotation splits NMR signals into distinct peaks. Calculate activation energy (ΔG‡) using the coalescence temperature and Eyring equation .

Q. What strategies improve yields in condensation reactions involving this compound derivatives?

- Methodological Answer :

- Catalytic conditions : Use molecular sieves (e.g., in hexane) to absorb water and drive imine formation, as shown in azulene-amine condensations.

- Solvent optimization : Polar aprotic solvents (e.g., pyridine) enhance reactivity but may require post-synthetic purification due to side products .

Q. How can computational methods elucidate electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Model acetyl group effects on azulene’s dipole moment and frontier molecular orbitals (HOMO/LUMO).

- NIST data validation : Cross-reference experimental spectral data (e.g., IR, NMR) with computational predictions to refine parameters .

Data Gaps and Contradictions

Q. Why are biological activity data for this compound limited, and how can researchers address this?

- Methodological Answer : Current pharmacological studies (e.g., in traditional medicine formulations) list the compound but lack mechanistic details. To fill gaps:

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., kinase inhibition).

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict bioavailability and toxicity .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.